Azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone
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Overview
Description
Azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone typically involves the formation of the azetidine ring followed by functionalization at specific positions. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production of azetidines often involves polymerization techniques due to the ring strain and reactivity of these compounds. Anionic and cationic ring-opening polymerization methods are commonly employed to produce polyamines from azetidines . These methods allow for the production of azetidine derivatives on a larger scale, which can then be further functionalized to obtain specific compounds like this compound.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions due to the ring strain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the azetidine ring.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted azetidine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Azetidine derivatives are explored for their potential as antibacterial and antiviral agents.
Mechanism of Action
The mechanism of action of azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone involves its interaction with molecular targets through its azetidine ring and functional groups. The ring strain in the azetidine ring allows for unique interactions with enzymes and proteins, potentially inhibiting their activity. The sulfur atom can also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
Azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone is unique due to the presence of the propan-2-ylsulfanyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other azetidine derivatives that may lack this functional group .
Properties
IUPAC Name |
azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-9(2)16-11-10(5-3-6-13-11)12(15)14-7-4-8-14/h3,5-6,9H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGSRPPDHNSNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC=N1)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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